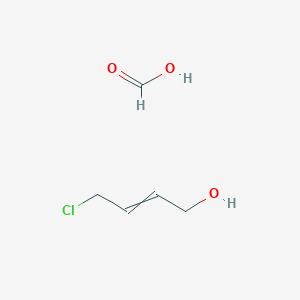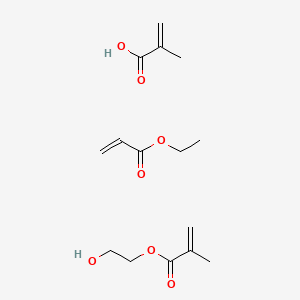
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide is a chemical compound known for its unique structure and properties. This compound features a pyridine ring attached to a methylene group, which is further connected to a propanamine N-oxide moiety. The presence of the N-oxide functional group imparts distinct chemical reactivity and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide typically involves the condensation of 2-methylpropanamine with 2-pyridinecarboxaldehyde, followed by oxidation. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and cost-effectiveness in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized to form more complex oxides.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and complex oxides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide exerts its effects involves interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine: Lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
2-Pyridinylmethylene-2-propanamine N-oxide: Similar structure but without the methyl group, affecting its overall properties.
N-(2-Pyridinylmethylene)-2-propanamine N-oxide: Lacks the methyl group on the amine, leading to variations in its chemical behavior.
Uniqueness
2-Methyl-N-(2-pyridinylmethylene)-2-propanamine N-oxide is unique due to the presence of both the N-oxide and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
72877-59-9 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-tert-butyl-1-pyridin-2-ylmethanimine oxide |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)12(13)8-9-6-4-5-7-11-9/h4-8H,1-3H3/b12-8- |
InChI-Schlüssel |
ZWGJANDKRQQAAL-WQLSENKSSA-N |
Isomerische SMILES |
CC(C)(C)/[N+](=C/C1=CC=CC=N1)/[O-] |
Kanonische SMILES |
CC(C)(C)[N+](=CC1=CC=CC=N1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


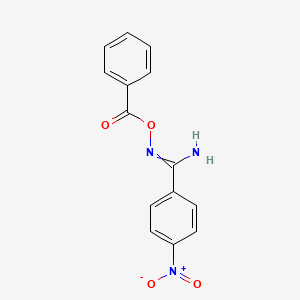
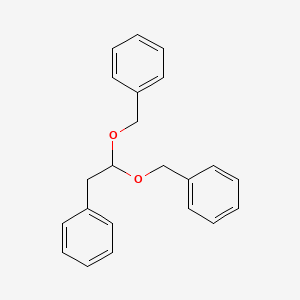
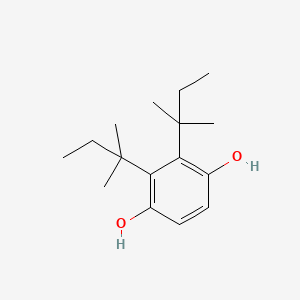
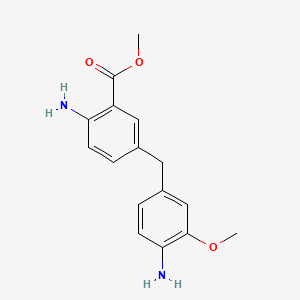
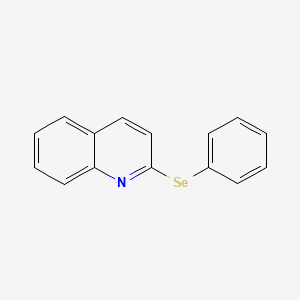
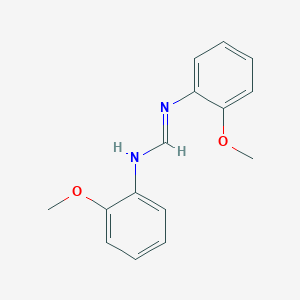
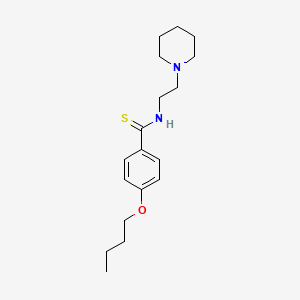
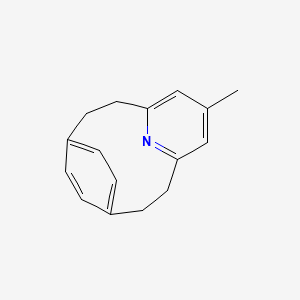

![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)

![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
